1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Pyrrolidinyl-Substituted Pyrimidine:
Coupling Reaction: The final step involves the coupling of the fluorinated phenyl intermediate with the pyrrolidinyl-substituted pyrimidine using a urea linkage, typically facilitated by a coupling reagent such as carbodiimide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is employed in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methylphenyl)-3-(pyrimidin-2-yl)methyl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical properties.
1-(3-Fluoro-4-methylphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a morpholinyl group instead of a pyrrolidinyl group, potentially altering its interaction with molecular targets.
1-(3-Fluoro-4-methylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Features a piperidinyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXZRHPTLZFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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